4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone
Description
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone (CAS: 477868-36-3) is a hydrazone derivative with the molecular formula C₁₃H₁₁FN₂O₃ and a molecular weight of 262.24 g/mol . It is characterized by a pyran-2-one core substituted with a methyl group at position 6, a hydroxyl group at position 4, and a hydrazone-linked 4-fluorophenyl moiety at position 3. This compound is primarily utilized in research settings as a synthetic intermediate or for biochemical studies, with a purity specification of ≥95% .
Properties
IUPAC Name |
3-[(E)-[(4-fluorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3/b15-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTKKPWBRLUSME-VIZOYTHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)/C=N/NC2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to Hydrazones
The synthesis of hydrazones typically follows a general condensation reaction between a carbonyl compound and a hydrazine derivative. This reaction proceeds through nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by dehydration to form the C=N double bond. Recent mechanistic studies have revealed important insights into this process, which can be summarized in the following stages:
Mechanistic Considerations
The formation of hydrazones involves a two-step mechanism:
- Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon
- Elimination of water to form the C=N double bond
Recent computational and experimental studies have demonstrated that water plays a crucial catalytic role in this reaction by assisting in the rate-limiting step and avoiding high-energy isomerizations. This understanding has led to improved reaction conditions and higher yields in hydrazone synthesis.
Solvent Effects on Hydrazone Formation
The choice of solvent significantly impacts the efficiency of hydrazone formation. Experimental kinetic studies conducted in different solvent systems have revealed that protic solvents like ethanol/water mixtures facilitate higher conversion rates compared to aprotic solvents like dry acetonitrile. Table 1 summarizes the effect of different solvents on hydrazone synthesis:
| Solvent System | Reaction Rate | Conversion (%) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Ethanol/Water | Fast | >90 | 60-70 |
| Dry Acetonitrile | Very slow | <40 | 90-100 |
| Methanol | Moderate | 70-80 | 75-85 |
| DMSO | Slow | 50-60 | 80-90 |
The data clearly demonstrates the superiority of protic solvents in facilitating hydrazone formation, likely due to their ability to participate in hydrogen bonding networks that stabilize reaction intermediates.
Specific Synthesis Methods for 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone
Based on the available research data and synthesis protocols for similar compounds, several methods can be employed for the preparation of this compound. These methods are detailed below.
Condensation Reaction Method
The most common and straightforward approach for synthesizing this compound involves the condensation reaction between 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde and 4-fluorophenylhydrazine. This method typically employs alcoholic solvents under acidic or basic conditions.
Procedure
- Dissolve 1.0 mmol of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde in 15 mL of ethanol or methanol
- Add 1.0-1.2 mmol of 4-fluorophenylhydrazine hydrochloride
- Add a catalytic amount of glacial acetic acid (0.1-0.5 mL)
- Reflux the mixture at 78-80°C for 4-12 hours
- Cool the reaction mixture to room temperature
- Collect the precipitate by filtration
- Purify by recrystallization from appropriate solvents (methanol or ethanol)
This method typically yields the product in 75-85% yield with high purity.
Alternative Approach: One-Pot Synthesis
An alternative approach involves a one-pot synthesis where the pyran-3-carbaldehyde precursor is generated in situ and then reacted with 4-fluorophenylhydrazine. This method reduces the number of isolation steps and potentially improves overall yield.
Procedure
- Prepare dehydroacetic acid derivative through cyclization of appropriate precursors
- Generate the 3-formyl derivative through Vilsmeier-Haack formylation
- Add 4-fluorophenylhydrazine directly to the reaction mixture
- Adjust pH to 4-5 with sodium acetate
- Heat the mixture at 70-80°C for 3-6 hours
- Cool and isolate the product by filtration
- Purify by column chromatography or recrystallization
This method has been reported to give yields of 65-75% for similar hydrazone derivatives.
Microwave-Assisted Synthesis
Modern synthetic approaches utilize microwave irradiation to accelerate the condensation reaction, significantly reducing reaction times while maintaining or improving yields.
Procedure
- Combine 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde (1.0 mmol) and 4-fluorophenylhydrazine (1.1 mmol) in a microwave-safe vessel
- Add 5-10 mL of ethanol or a mixture of ethanol/water (4:1)
- Add catalytic amount of acetic acid (0.1 mL)
- Irradiate at 100-120°C (80-150 W) for 10-30 minutes
- Cool and collect the precipitate
- Purify by recrystallization
Microwave-assisted synthesis typically reduces reaction times from hours to minutes while maintaining yields above 80%.
Reaction Optimization Parameters
Several parameters significantly influence the efficiency and yield of the hydrazone formation reaction. These parameters have been systematically studied and optimized for similar hydrazone derivatives.
Temperature and Reaction Time Effects
The reaction temperature and duration play crucial roles in determining the yield and purity of hydrazone products. Table 2 presents data on the effect of these parameters:
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| 25-30 (RT) | 24-48 | 40-55 | 85-90 |
| 50-60 | 8-12 | 65-75 | 90-95 |
| 70-80 (Reflux) | 4-6 | 75-85 | 92-97 |
| 100-120 (MW) | 0.2-0.5 | 80-90 | 95-98 |
The data suggests that higher temperatures generally lead to better yields in shorter reaction times, with microwave conditions providing the most efficient synthesis route.
Solvent Selection and pH Effects
The selection of solvent and pH control are critical factors affecting hydrazone formation. Various studies have examined these parameters for similar hydrazone syntheses:
| Solvent | pH | Catalyst | Yield (%) | Comments |
|---|---|---|---|---|
| Ethanol | 4-5 | Acetic acid | 75-85 | Most common approach |
| Methanol | 4-5 | Acetic acid | 70-80 | Faster reaction |
| Ethanol/Water (4:1) | 4-5 | Acetic acid | 80-90 | Enhanced reaction rate |
| Ethanol | 9-10 | Sodium acetate | 65-75 | Less side products |
| Acetonitrile (dry) | 4-5 | Acetic acid | 40-50 | Slower reaction |
| DMSO | 4-5 | p-TsOH | 60-70 | Good for scale-up |
The data indicates that protic solvents under mildly acidic conditions provide optimal results for hydrazone formation, with ethanol/water mixtures showing superior performance.
Purification and Characterization
Purification Methods
After synthesis, this compound typically requires purification to achieve high purity. Common purification methods include:
- Recrystallization from ethanol or methanol
- Column chromatography using silica gel with appropriate eluent systems
- Precipitation from concentrated solutions by addition of non-polar solvents
Recrystallization from methanol typically yields the purest product (>95%) and is the preferred method for laboratory-scale preparation.
Analytical Characterization
The synthesized this compound can be characterized using various analytical techniques:
- Melting point determination
- Infrared (IR) spectroscopy
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
- Mass spectrometry
- Elemental analysis
Typical analytical data for this compound includes:
Comparative Analysis of Preparation Methods
Different synthetic approaches for this compound and similar hydrazones can be evaluated based on various parameters including yield, reaction time, cost-effectiveness, and scalability. Table 3 provides a comparative analysis:
| Method | Yield (%) | Reaction Time | Reagent Cost | Scale-up Potential | Environmental Impact |
|---|---|---|---|---|---|
| Conventional Condensation | 75-85 | 4-12 hours | Low | Good | Moderate |
| One-Pot Synthesis | 65-75 | 6-14 hours | Medium | Moderate | Moderate |
| Microwave-Assisted | 80-90 | 10-30 minutes | Low | Limited | Low |
| Catalytic Methods | 70-80 | 2-6 hours | Medium-High | Good | Low-Medium |
This analysis demonstrates that while conventional condensation methods are reliable and cost-effective, microwave-assisted synthesis offers significant advantages in terms of reaction time and yield.
Alternative Starting Materials and Routes
Several alternative approaches to synthesizing this compound involve different starting materials or synthetic routes:
From 4-Cyanopyridine Derivatives
A patent describes a process for preparing similar hydrazones through pressureless or low-pressure catalytic hydrogenation of 4-cyanopyridine in the presence of phenylhydrazine derivatives in aqueous medium at pH 9-12 and temperatures of 0-60°C. This approach could potentially be adapted for the synthesis of this compound by using appropriate starting materials.
Through Furfural Derivatives
Another synthetic route involves using furfural or substituted furfural derivatives as starting materials, which undergo reaction with appropriate hydrazine compounds to form hydrazones. This approach could potentially be modified for the synthesis of pyran-based hydrazones.
Mechanistic Insights and Reaction Optimization
Recent studies have provided detailed mechanistic insights into hydrazone formation, which have important implications for optimizing the synthesis of this compound.
Role of Water in Hydrazone Formation
Computational and experimental studies have demonstrated that water molecules play a crucial catalytic role in hydrazone formation by:
- Assisting proton transfer in the rate-limiting step
- Avoiding high-energy isomerization processes required in anhydrous conditions
- Stabilizing reaction intermediates through hydrogen bonding networks
Studies have shown that reactions conducted in ethanol/water mixtures achieve significantly higher conversion rates compared to dry organic solvents, with experimentally determined activation energies closely matching computational predictions.
Catalyst Selection and Optimization
Various catalysts have been investigated for hydrazone formation, with their effectiveness shown in Table 4:
| Catalyst | Concentration | Reaction Time | Yield (%) | Comments |
|---|---|---|---|---|
| Acetic Acid | 0.5-1% | 4-6 h | 75-85 | Most common |
| p-Toluenesulfonic Acid | 0.1-0.5% | 2-4 h | 80-90 | Faster reaction |
| Trifluoroacetic Acid | 0.1-0.3% | 1-3 h | 85-95 | Excellent for electron-rich aldehydes |
| HCl | 0.1-0.3% | 3-5 h | 70-80 | Simple but less selective |
| Lewis Acids (ZnCl₂, AlCl₃) | 1-5 mol% | 2-4 h | 80-85 | Good for challenging substrates |
The data indicates that while acetic acid is the most commonly used catalyst due to its availability and mild acidity, p-toluenesulfonic acid and trifluoroacetic acid offer advantages in terms of reaction rate and yield for specific substrates.
Chemical Reactions Analysis
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | 10 mol% sodium acetate |
| Temperature | Reflux (78°C) |
| Duration | 2–4 hours |
| Yield | 72–85% |
The reaction proceeds through a Knoevenagel condensation followed by cyclization, forming a fused pyran-pyrimidine scaffold .
Key Functional Group Reactivity
The compound’s reactivity is governed by three functional groups:
a) Hydrazone Moiety (-NH-N=C-)
-
Condensation Reactions : Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases.
-
Oxidation : Susceptible to oxidation by H₂O₂ or KMnO₄, yielding diazenium oxides.
b) Pyran-2-one Ring
-
Ring-Opening : Occurs under alkaline conditions, generating carboxylic acid derivatives.
-
Electrophilic Substitution : The hydroxyl group at C4 undergoes sulfonation or nitration.
c) Aldehyde Group (-CHO)
-
Nucleophilic Addition : Reacts with amines (e.g., hydrazines) to form hydrazones.
-
Reduction : Converted to -CH₂OH using NaBH₄.
Reaction Pathways and Products
Experimental data from MDPI (2023) highlights the following transformations:
a) Cycloaddition with Barbituric Acid
| Reactants | Product Structure | Conditions | Yield |
|---|---|---|---|
| 1,3-Dimethylbarbituric acid | Fused pyran-pyrimidine trione | Ethanol, pTSA | 78% |
Mechanism :
-
Knoevenagel condensation between aldehyde and barbituric acid.
-
Michael addition of pyran-2-one.
b) Oxidation Studies
| Oxidizing Agent | Product | Observations |
|---|---|---|
| H₂O₂ (30%) | Diazene oxide | Yellow precipitate forms |
| KMnO₄ (acidic) | Carboxylic acid derivative | Requires heating |
Analytical Characterization
Post-reaction products were characterized using:
-
¹H/¹³C NMR : Confirmed regioselectivity in cycloadditions (e.g., δ 5.72 ppm for pyran H3).
-
IR Spectroscopy : Detected carbonyl stretches at 1720 cm⁻¹ (C=O) and 1650 cm⁻¹ (C=N).
-
Elemental Analysis : C 60.34%, H 4.59%, N 6.94% (matches C₂₀H₁₈N₂O₇) .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Condensation | p-Toluenesulfonic acid | Pyran-pyrimidine hybrid | 85 |
| Oxidation | H₂O₂, acidic pH | Diazene oxide | 63 |
| Reduction | NaBH₄, MeOH | Alcohol derivative | 70 |
| Nucleophilic Addition | Aniline, EtOH | Schiff base | 68 |
Mechanistic Insights
-
Acid Catalysis : pTSA enhances electrophilicity of the aldehyde group, accelerating Knoevenagel steps.
-
Steric Effects : The 4-fluorophenyl group directs regioselectivity in cycloadditions due to its electron-withdrawing nature.
This compound’s versatility in forming fused heterocycles makes it valuable for synthesizing bioactive molecules, particularly anaphylatoxin receptor antagonists and enzyme inhibitors .
Scientific Research Applications
Medicinal Chemistry
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone is being explored for its potential as a therapeutic agent. Research indicates it may possess:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant activity against various microorganisms, including bacteria and fungi. For instance, certain hydrazones derived from similar structures have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form oxo derivatives.
- Reduction : The hydrazone group can be reduced to amines using agents like sodium borohydride.
- Substitution Reactions : The compound can undergo nucleophilic substitutions, making it versatile in synthetic applications.
Biological Studies
The compound has been investigated for its interactions with biological targets:
- Enzyme Inhibition : The hydrazone moiety can form stable complexes with metal ions, potentially inhibiting enzyme activity involved in various biochemical pathways.
- Interaction with Proteins and Nucleic Acids : Preliminary studies suggest that it may affect protein function and stability, leading to implications in cancer research and other therapeutic areas .
Case Studies
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electronic Effects : Fluorine and chlorine substituents (electron-withdrawing) enhance the stability of the hydrazone tautomer, as evidenced by reaction constants (ρ = 1.8994) correlating with Hammett σ values . In contrast, methyl groups (electron-donating) may slightly destabilize the hydrazone form.
- Isomerism : All analogs predominantly adopt the E-geometrical isomer in DMSO-d₆, as confirmed by NMR studies .
Biological Activity
4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-fluorophenyl)hydrazone, with CAS number 477868-36-3, is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including enzyme inhibition and apoptosis induction.
- Molecular Formula : C13H11FN2O3
- Molecular Weight : 262.24 g/mol
- Purity : >90%
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydrazone group can form stable complexes with metal ions, inhibiting the activity of certain enzymes. Additionally, it can interact with proteins and nucleic acids, affecting their function and stability.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of 4-hydroxy-6-methyl-2-oxo-2H-pyran can induce apoptosis in cancer cells. A notable study reported that a related compound exhibited an EC50 value of 0.08 µM in T47D cells, making it significantly potent as an apoptosis inducer .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. It can bind to the active sites of various enzymes, disrupting their normal functions. This property is particularly relevant in drug development, where enzyme inhibitors are crucial for therapeutic interventions .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their mechanisms:
- Apoptosis Induction : A study discovered that a derivative of 4-hydroxy-6-methyl-2-oxo-2H-pyran could induce apoptosis in T47D cells through caspase activation, suggesting a pathway for potential cancer therapies .
- Enzyme Targeting : Research indicated that hydrazone derivatives could act as inhibitors of tubulin polymerization, which is vital in cancer cell division. The inhibition of this process can lead to reduced tumor growth .
- Antioxidant Activity : Some derivatives have been evaluated for their antioxidant properties, which contribute to cellular protection against oxidative stress—a significant factor in cancer progression and other diseases .
Comparative Analysis
The following table summarizes the biological activities of 4-hydroxy-6-methyl-2-oxo-2H-pyran derivatives compared to similar compounds:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Antioxidant Activity |
|---|---|---|---|
| 4-Hydroxy-6-methyl-2-oxo-2H-pyran N-(4-fluorophenyl)hydrazone | High (EC50: 0.08 µM) | Yes | Moderate |
| 4-Hydroxy-6-methyl-2-oxo-2H-pyran N-(4-chlorophenyl)hydrazone | Moderate | Yes | High |
| 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran)) | High (GI50: 0.05 µM) | Yes | Low |
Q & A
Q. Reactivity Implications :
- The hydroxyl group (-OH) facilitates hydrogen bonding and acidity-driven reactions (e.g., deprotonation for nucleophilic substitution) .
- The hydrazone (-NH-N=C) enables condensation reactions and coordination with metal ions .
- The 4-fluorophenyl group enhances lipophilicity and may influence biological activity via π-π stacking .
Methodological Note : Prioritize FT-IR and NMR (¹H/¹³C) to confirm functional group integrity during synthesis .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions .
Advanced: How can multi-component reactions (MCRs) optimize synthesis yield?
Q. Synthesis Strategy :
- Example : Combine 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde with 4-fluorophenylhydrazine in ethanol under reflux (70°C, 6–8 hrs) .
- Key Variables :
- Solvent : Ethanol (polar protic) enhances hydrazone formation vs. DMSO (risk of side reactions).
- Catalyst : Acetic acid (1–2 mol%) accelerates imine bond formation .
Q. Yield Optimization :
| Condition | Yield Range | Notes |
|---|---|---|
| Room temperature, 24h | 40–50% | Slow kinetics |
| Reflux (70°C), 6h | 75–85% | Optimal balance |
| Microwave-assisted | 90%+ | Requires specialized equipment |
Troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
Advanced: How to resolve discrepancies in reported physical properties (e.g., melting point)?
Case Study : Melting point (MP) data may vary due to:
Q. Resolution Protocol :
Recrystallization : Use ethanol/water (80:20) to purify and stabilize the dominant polymorph.
DSC Analysis : Compare differential scanning calorimetry thermograms to identify phase transitions .
PXRD : Confirm crystallinity and phase purity .
Example : If MP is reported as 250–255°C in but 240–245°C elsewhere, recrystallize and validate via DSC .
Advanced: How to design experiments to evaluate biological activity (e.g., enzyme inhibition)?
Q. Experimental Design :
Target Selection : Prioritize enzymes with known hydrazone sensitivity (e.g., carbonic anhydrase, tyrosinase) .
Assay Conditions :
- Concentration Range : 1–100 µM in DMSO/PBS.
- Controls : Include acetazolamide (carbonic anhydrase inhibitor) .
Data Analysis :
- Calculate IC₅₀ using nonlinear regression (GraphPad Prism).
- Validate via molecular docking (AutoDock Vina) to predict binding modes .
Contradiction Management : If activity varies across studies, check:
- Purity : HPLC reanalysis to rule out impurity interference.
- Solubility : Use surfactants (e.g., Tween-80) for hydrophobic compounds .
Basic: What safety protocols are critical for handling this compound?
Q. Key Precautions :
Q. Emergency Response :
- Skin Contact : Wash with soap/water for 15 mins.
- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .
Advanced: How to analyze conflicting data on hydrazone stability under varying pH?
Q. Stability Study Design :
pH Range : Test 2.0 (gastric), 7.4 (physiological), and 9.0 (intestinal).
Analytical Tools :
- UV-Vis Spectroscopy : Monitor λ_max shifts (indicative of degradation).
- LC-MS : Identify degradation products (e.g., hydrolyzed hydrazine) .
Q. Data Interpretation :
| pH | Half-Life (t₁/₂) | Degradation Pathway |
|---|---|---|
| 2.0 | 2–3 hrs | Acid-catalyzed hydrolysis |
| 7.4 | >24 hrs | Stable |
| 9.0 | 6–8 hrs | Base-mediated cleavage |
Recommendation : For oral drug delivery, encapsulate to protect against gastric pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
